molecular formula C19H22BrN3O B2727159 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448037-42-0

2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No. B2727159
CAS RN: 1448037-42-0
M. Wt: 388.309
InChI Key: DCBBYQMKXQRGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

Cytochrome P450 Enzyme Inhibition : Compounds with structural features similar to 2-bromo-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzamide have been reviewed for their role as inhibitors of cytochrome P450 isoforms in human liver microsomes. Such inhibitors are critical for understanding drug-drug interactions and the metabolism of various pharmaceuticals, indicating potential research applications in pharmacokinetics and drug development (Khojasteh et al., 2011).

Synthetic Opioid Analysis : Research on novel synthetic opioids, particularly N-substituted benzamides and acetamides, highlights the importance of structural analysis and modification in developing substances with desired pharmacological properties. This suggests that this compound could be a candidate for modification and study in the context of designing new therapeutic agents or understanding opioid receptor interactions (Sharma et al., 2018).

Heterocyclic Chemistry : The synthesis and applications of heterocyclic compounds like quinoxalines, pyrazoles, and benzimidazoles in dyes, pharmaceuticals, and as catalyst ligands offer insights into the diverse roles that similar compounds can play in chemical research. This encompasses the development of new materials, drugs, and biologically active molecules, suggesting potential research avenues for this compound in these areas (Pareek & Kishor, 2015).

Antimicrobial Activity : The monoterpene p-Cymene, found in over 100 plant species and known for its range of biological activities including antimicrobial effects, underscores the potential for compounds with similar structural characteristics to be investigated for their antimicrobial properties. This suggests a research application in the development of new antimicrobial agents or in studies aimed at understanding the mechanisms of antimicrobial resistance and activity (Marchese et al., 2017).

Antioxidant Properties and Radical Scavenging : Chromones and their derivatives have been identified for their antioxidant potential, capable of neutralizing active oxygen and cutting off free radicals, which can delay or inhibit cell impairment leading to various diseases. Research into compounds like this compound could explore similar antioxidant properties, contributing to the development of therapeutic agents aimed at preventing or treating oxidative stress-related conditions (Yadav et al., 2014).

properties

IUPAC Name

2-bromo-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c20-17-8-4-3-7-16(17)19(24)21-12-14-11-18(13-9-10-13)23(22-14)15-5-1-2-6-15/h3-4,7-8,11,13,15H,1-2,5-6,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBBYQMKXQRGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CC=C3Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.